molecular formula C24H23NO2 B583961 [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1454924-73-2

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B583961
CAS No.: 1454924-73-2
M. Wt: 357.4 g/mol
InChI Key: LLFBQQHYZJTRAS-KRWDZBQOSA-N
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Description

(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite: 4-Hydroxypentyl analog , is a major urinary metabolite of JWH-018 Spice . This compound belongs to the class of synthetic cannabinoids, which mimic the effects of natural cannabinoids like THC (tetrahydrocannabinol) found in cannabis.

Preparation Methods

The synthetic route for (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite involves the following steps:

    Hydroxylation: The parent compound undergoes hydroxylation at the pentyl side chain, resulting in the formation of the 4-hydroxypentyl analog.

    Metabolism: In vivo, JWH-018 is metabolized by the liver, leading to the production of this metabolite. The exact enzymatic pathways involved are still an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions::

    Hydroxylation: The key reaction involves the addition of a hydroxyl group (-OH) to the pentyl side chain of JWH-018.

    Oxidation: The hydroxylation process typically involves oxidation reactions mediated by liver enzymes.

Common Reagents and Conditions::

    Hydroxylation: Enzymes such as cytochrome P450 (CYP450) play a crucial role in the hydroxylation process.

    Oxidation: Oxygen (O₂) and NADPH (cofactor) are involved in the oxidation step.

Major Products:: The primary product of hydroxylation is the 4-Hydroxypentyl analog , which is excreted in urine.

Scientific Research Applications

(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite: has several scientific research applications:

    Forensics and Toxicology: It serves as a valuable marker for detecting JWH-018 use in biological samples (e.g., urine).

Mechanism of Action

The exact mechanism by which this metabolite exerts its effects remains an active area of investigation. it likely interacts with the endocannabinoid system, specifically cannabinoid receptors (CB₁ and CB₂), leading to psychoactive and physiological responses.

Comparison with Similar Compounds

(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite: is unique due to its specific hydroxylation pattern. Other similar compounds include:

  • JWH-018 (parent compound)
  • Other synthetic cannabinoids found in herbal mixtures

Properties

IUPAC Name

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBQQHYZJTRAS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017694
Record name (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454924-73-2
Record name (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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